molecular formula C7H8BrN B134762 2-Bromo-5-ethylpyridine CAS No. 19842-08-1

2-Bromo-5-ethylpyridine

Cat. No. B134762
CAS RN: 19842-08-1
M. Wt: 186.05 g/mol
InChI Key: MVXBQGHDMSEOGX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-ethylpyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at the 5-position . The InChI code for this compound is 1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-5-ethylpyridine is a liquid at room temperature .

Scientific Research Applications

1. Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors 2-Bromo-5-ethylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . They also play an important role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

Optimization of Synthesis Processes

The compound is used in the optimization of synthesis processes . For example, it was used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . The optimized synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine gave more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .

Development of New Therapeutic Strategies

2-Bromo-5-ethylpyridine is used in the development of new therapeutic strategies . For instance, the inhibition of p38α MAP kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, is evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases .

Molecular Modeling and Simulation

2-Bromo-5-ethylpyridine can be used in molecular modeling and simulation . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Chemical Synthesis

2-Bromo-5-ethylpyridine is used in various areas of research including chemical synthesis . It is used in the synthesis of various other compounds .

Chromatography

2-Bromo-5-ethylpyridine is used in chromatography, a laboratory technique for the separation of a mixture . It is used in the development of chromatography methods .

Safety and Hazards

The safety information for 2-Bromo-5-ethylpyridine indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing its vapors and wearing protective clothing, gloves, and eye/face protection .

Future Directions

While specific future directions for 2-Bromo-5-ethylpyridine are not mentioned in the search results, a related compound, 2-bromo-1-ethylpyridinium bromide, has been studied for its potential use in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that 2-Bromo-5-ethylpyridine could potentially be used in similar applications.

properties

IUPAC Name

2-bromo-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBQGHDMSEOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622451
Record name 2-Bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19842-08-1
Record name 2-Bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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